n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base.
Acetamide formation: The final step involves the reaction of the substituted pyrazole with acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride (NaH).
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyrazole derivatives.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Used in the development of new materials, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group could play a role in redox reactions, while the pyrazole ring might interact with biological targets through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
n-(Tert-butyl)-2-(3,5-dimethyl-1h-pyrazol-1-yl)acetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
n-(Tert-butyl)-2-(4-nitro-1h-pyrazol-1-yl)acetamide: Lacks the methyl groups, which could affect its steric properties and interactions with biological targets.
Uniqueness
The presence of both the nitro group and the tert-butyl group in n-(Tert-butyl)-2-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetamide makes it unique compared to other pyrazole derivatives
Properties
Molecular Formula |
C11H18N4O3 |
---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
N-tert-butyl-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C11H18N4O3/c1-7-10(15(17)18)8(2)14(13-7)6-9(16)12-11(3,4)5/h6H2,1-5H3,(H,12,16) |
InChI Key |
IHBVZBKZEXXARF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC(C)(C)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.